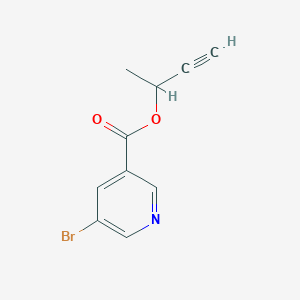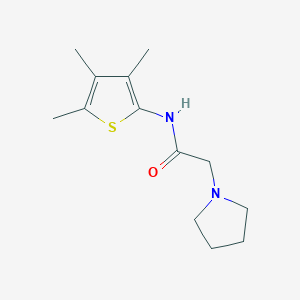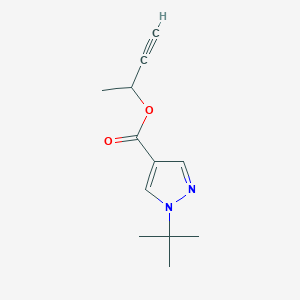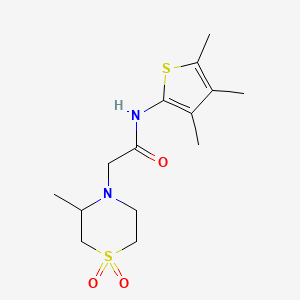
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPAC is a pyridine-based azetidine carboxamide that has shown promise in the treatment of several diseases. In
Applications De Recherche Scientifique
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has shown potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Mécanisme D'action
The mechanism of action of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in disease progression. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid beta plaques. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the potential applications of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide analogs with improved pharmacokinetic properties and specificity could lead to the development of more effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide involves several steps, starting with the reaction of 2-phenylpyridine with ethyl chloroformate to form 2-phenylpyridine-3-carbonyl chloride. This intermediate is then reacted with azetidine-1-carboxamide and triethylamine to form 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. The final product is obtained by recrystallization in ethanol.
Propriétés
IUPAC Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-11-19(15(12)13-6-3-2-4-7-13)16(20)18-14-8-5-9-17-10-14/h2-10,12,15H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAKXCZQJCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)


![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)


![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
